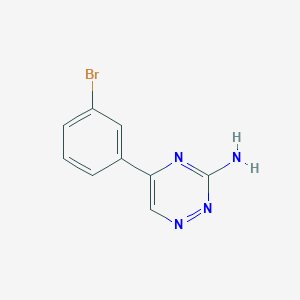
(R)-Ethyl tetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl tetrahydrofuran-2-carboxylate is a chiral ester compound with a tetrahydrofuran ring structure. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing ®-Ethyl tetrahydrofuran-2-carboxylate involves the enantioselective hydrolysis of its esters. For instance, ethyl (±)-tetrahydrofuran-2-carboxylate can be hydrolyzed using an Aspergillus melleus protease in a potassium phosphate buffer to yield the desired ®-enantiomer . This method is scalable and provides high enantioselectivity.
Industrial Production Methods
Industrial production of ®-Ethyl tetrahydrofuran-2-carboxylate typically involves similar enzymatic hydrolysis processes, optimized for large-scale operations. The use of biocatalysts such as proteases ensures high specificity and yield, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
®-Ethyl tetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of ®-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, leading to the desired biochemical effects. The pathways involved often include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-tetrahydrofuran-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Tetrahydrofuran-2-carboxylic acid: The oxidized form of the compound.
Tetrahydrofuran-2-methanol: The reduced form of the compound.
Uniqueness
®-Ethyl tetrahydrofuran-2-carboxylate is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
CAS No. |
375825-11-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
GQQLWKZRORYGHY-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCO1 |
Canonical SMILES |
CCOC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


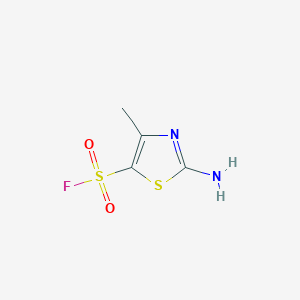

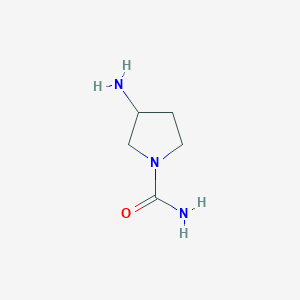
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
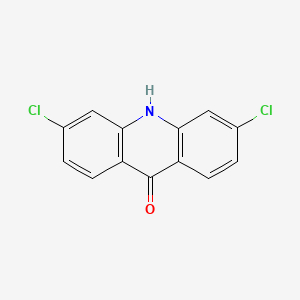
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)
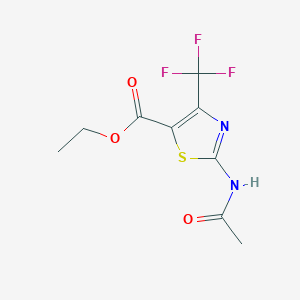
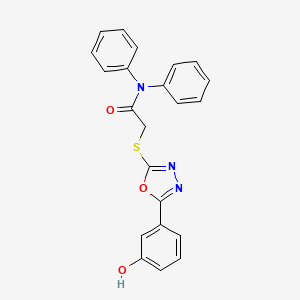
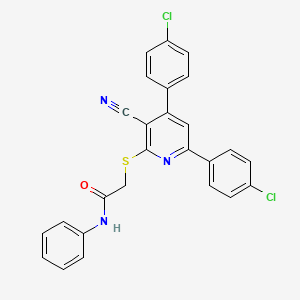
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
